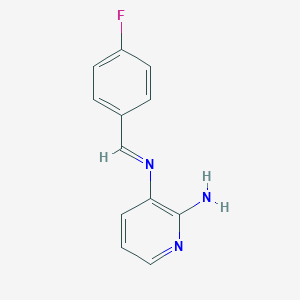
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine, also known as FBA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a small molecule that has shown promise as a potential drug candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). These enzymes are involved in various cellular processes such as gene expression and chromatin remodeling. Inhibition of these enzymes by N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine may lead to changes in gene expression and cellular function.
Biochemical and Physiological Effects:
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that it is a small molecule that can easily penetrate cell membranes. This makes it a potential drug candidate for various diseases. However, one of the limitations of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine is that its mechanism of action is not fully understood. This makes it difficult to predict its potential side effects and toxicity.
Direcciones Futuras
There are several future directions for research on N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine. One direction is to further investigate its mechanism of action. This will help to better understand its potential therapeutic applications and potential side effects. Another direction is to test N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine in animal models to determine its efficacy and toxicity in vivo. Additionally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be modified to improve its pharmacokinetic properties and increase its potency. Finally, N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine can be tested in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine involves the condensation reaction between 2-amino-3-pyridinecarboxaldehyde and 4-fluorobenzylamine. The reaction is carried out in the presence of a catalyst and under specific reaction conditions. The resulting product is purified using column chromatography and characterized using various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been tested in various cancer cell lines. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine has also been studied for its potential use as an anti-viral agent. It has been shown to inhibit the replication of certain viruses such as the Zika virus.
Propiedades
Nombre del producto |
N-(2-amino-3-pyridinyl)-N-(4-fluorobenzylidene)amine |
|---|---|
Fórmula molecular |
C12H10FN3 |
Peso molecular |
215.23 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methylideneamino]pyridin-2-amine |
InChI |
InChI=1S/C12H10FN3/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-8H,(H2,14,15) |
Clave InChI |
VAAVBRPXIKFEMB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
SMILES canónico |
C1=CC(=C(N=C1)N)N=CC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-benzoyl-3,5-dimethyl-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B304605.png)
![7-hydroxy-8-[3-(4-hydroxy-3-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304607.png)
![7-hydroxy-4-methyl-8-[3-(2-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B304613.png)


![N-[[2-(benzoylcarbamothioylamino)phenyl]carbamothioyl]benzamide](/img/structure/B304619.png)

![7-hydroxy-8-[3-(4-methoxyphenyl)acryloyl]-4-methyl-2H-chromen-2-one](/img/structure/B304623.png)
![7-hydroxy-8-[3-(2-thienyl)acryloyl]-2H-chromen-2-one](/img/structure/B304625.png)



![ethyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxylate](/img/structure/B304633.png)
![1-(3-pyridinyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B304634.png)